molecular formula C31H51NO2Sn B1147678 Sn-PE2I CAS No. 188680-65-1

Sn-PE2I

Numéro de catalogue: B1147678
Numéro CAS: 188680-65-1
Poids moléculaire: 588.45
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Sn-PE2I has a wide range of scientific research applications, including:

Mécanisme D'action

Sn-PE2I works by binding to the dopamine transporter (DAT), allowing it to be visualized using PET imaging . This makes it a valuable tool in the study of conditions like Parkinson’s disease, where DAT availability is often reduced .

Orientations Futures

Sn-PE2I PET imaging has shown promise in the study of Parkinson’s disease, and future work could investigate its prognostic value in longitudinal follow-up of PD subjects . The use of this compound in other conditions affecting the dopaminergic system could also be a potential area of future research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sn-PE2I involves the O-methylation of the corresponding free acid precursor with [11C]methyl triflate. This reaction yields a high radiochemical yield of 80% and specific radioactivity of 55 GBq/μmol . The preparation process includes the following steps:

    Preparation of the precursor:

    Radiolabeling: The precursor is then radiolabeled with [11C]methyl triflate to produce this compound.

    Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.

Industrial Production Methods

The industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the quality and safety of the radiopharmaceutical. The process is fully automated and involves the use of a Synthera®+ platform to achieve high-yielding synthesis with radiochemical yields up to 62% . The optimized formulation results in a shelf life of 6 hours, meeting the increased demand for this radiopharmaceutical.

Analyse Des Réactions Chimiques

Types of Reactions

Sn-PE2I undergoes various chemical reactions, including:

    Nucleophilic substitution (SN2): This reaction involves the displacement of a leaving group by a nucleophile, forming a new chemical bond.

    Oxidation and reduction: These reactions involve the transfer of electrons, resulting in changes in the oxidation state of the compound.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as bromide ions (Br-) and conditions typically involve polar aprotic solvents.

    Oxidation and reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under specific conditions.

    Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted derivatives of this compound, while oxidation and reduction reactions may result in changes to the functional groups present in the compound.

Comparaison Avec Des Composés Similaires

Sn-PE2I is compared with other similar compounds such as:

    [123I]FP-CIT (DaTscan™): A single-photon emission computed tomography (SPECT) radiopharmaceutical used for imaging the dopamine transporter.

    [11C]PE2I: Another radioligand for PET imaging of the dopamine transporter.

The uniqueness of this compound lies in its high affinity and selectivity for the dopamine transporter, making it a valuable tool for studying the dopaminergic system and diagnosing neurological disorders.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sn-PE2I involves the reaction of PE2I with tin chloride in the presence of a reducing agent.", "Starting Materials": [ "PE2I", "Tin chloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve PE2I in a suitable solvent (e.g. dichloromethane)", "Add tin chloride to the solution and stir for several hours", "Add the reducing agent to the solution and stir for several more hours", "Filter the resulting solution to remove any solids", "Concentrate the solution under reduced pressure to obtain Sn-PE2I as a solid" ] }

Numéro CAS

188680-65-1

Formule moléculaire

C31H51NO2Sn

Poids moléculaire

588.45

Pureté

>98%

Synonymes

Methyl 8-[(2E)-3-(tributylstannyl)prop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.